3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydrothiophene ring with a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:
Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Sulfone Group Introduction: The sulfone group is introduced by oxidizing the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can undergo redox reactions, leading to the formation of sulfoxides or sulfides.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent like dichloromethane.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Redox Products: Sulfoxides or sulfides derived from the sulfone group.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Scientific Research Applications
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. It may act by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide
Comparison
Compared to similar compounds, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The sulfone group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-3,6,10H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFEVJVEZCBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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